![molecular formula C21H16N2OS B2563900 N-(benzo[d]thiazol-5-yl)-2,2-diphenylacetamide CAS No. 941924-76-1](/img/structure/B2563900.png)
N-(benzo[d]thiazol-5-yl)-2,2-diphenylacetamide
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Overview
Description
“N-(benzo[d]thiazol-5-yl)-2,2-diphenylacetamide” is a compound that has been synthesized and studied for its potential biological activities . It is a benzothiazole derivative, a class of compounds known for their diverse biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Scientific Research Applications
Antioxidant and Anti-inflammatory Agents
The development of alternative antioxidant and anti-inflammatory agents is a significant area of research. N-(benzo[d]thiazol-5-yl)-2,2-diphenylacetamide derivatives, as part of benzofused thiazole analogues, have been explored for their potential in this domain. These compounds have shown distinct anti-inflammatory activity compared to standard references in vitro. They also demonstrate potential antioxidant activity against reactive species like H2O2, DPPH, SO, and NO. Molecular docking studies further support their role in anti-inflammatory and antioxidant mechanisms, suggesting these derivatives could serve as interesting templates for the development of new agents in this field (Raut et al., 2020).
Pharmacological Significance in Drug Discovery
Benzothiazoles, including this compound derivatives, are noted for their wide range of pharmacological activities. They have been the focus of patent filings and research due to their therapeutic potential across various diseases, including metabolic diseases, cancer, inflammation, and neurodegeneration. Their role as a scaffold in drug development is underscored by their presence in many marketed drugs and ongoing research into their potential as therapeutic agents. The diversity in their application highlights the pharmacological importance of benzothiazole derivatives in drug discovery (Law & Yeong, 2022).
Anticancer Potentials
The anticancer potentials of benzothiazole derivatives, including this compound, have been a subject of considerable interest. Research has focused on the design and development of novel derivatives for anticancer potential across different cell lines, exploring the structure-activity relationship (SAR) and mechanisms of action. Benzothiazole derivatives have been categorized and reviewed for their activity, highlighting the importance of the benzothiazole moiety in cancer therapy. The significant anticancer mechanisms identified include tyrosine kinase inhibition, topoisomerase inhibition, and induction of apoptosis through reactive oxygen species (ROS) activation. These findings suggest a broad scope for the design and development of novel benzothiazole derivatives in cancer chemotherapy (Pathak et al., 2019).
Mechanism of Action
Target of Action
The primary target of N-(1,3-benzothiazol-5-yl)-2,2-diphenylacetamide is the DprE1 enzyme . This enzyme plays a crucial role in the synthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis .
Mode of Action
N-(1,3-benzothiazol-5-yl)-2,2-diphenylacetamide: interacts with its target, the DprE1 enzyme, inhibiting its function . This inhibition disrupts the synthesis of arabinogalactan, leading to the weakening of the bacterial cell wall .
Biochemical Pathways
The action of N-(1,3-benzothiazol-5-yl)-2,2-diphenylacetamide affects the arabinogalactan biosynthesis pathway . The downstream effects include the disruption of cell wall integrity and the inhibition of bacterial growth .
Pharmacokinetics
The ADME properties of N-(1,3-benzothiazol-5-yl)-2,2-diphenylacetamide Benzothiazole derivatives are generally known for their good absorption and distribution profiles .
Result of Action
The molecular and cellular effects of N-(1,3-benzothiazol-5-yl)-2,2-diphenylacetamide ’s action include the disruption of the bacterial cell wall and the inhibition of bacterial growth . This leads to the bactericidal effect against Mycobacterium tuberculosis .
properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c24-21(23-17-11-12-19-18(13-17)22-14-25-19)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNDEFDYZSIMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)SC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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